SC75741 vs. IKKβ Inhibitors (e.g., SC-514): Differentiated Mechanism of p65 DNA-Binding Blockade
SC75741 is mechanistically distinct from upstream kinase inhibitors like the IKKβ inhibitor SC-514. While SC-514 acts by inhibiting IKK-2 activity to prevent IκBα phosphorylation and subsequent NF-κB activation, SC75741 targets the p65 subunit directly, impairing its DNA-binding activity without affecting p65 phosphorylation, nuclear translocation, or IκBα degradation . This downstream, p65-specific mechanism is a key differentiator from IKKβ inhibitors, which affect a broader range of upstream signaling events [1].
| Evidence Dimension | Mechanistic Target and Downstream Effects |
|---|---|
| Target Compound Data | IC50 = 200 nM (NF-κB reporter gene); No effect on p65 phosphorylation, nuclear translocation, or IκBα degradation. |
| Comparator Or Baseline | SC-514: IC50 = 11.2 μM (IKK-2); Inhibits IκBα phosphorylation and degradation. |
| Quantified Difference | SC75741 targets p65 DNA-binding directly, whereas SC-514 targets IKK-2 upstream. SC75741 is ~56-fold more potent in its respective cellular assay. |
| Conditions | SC75741: TNF-α-induced NF-κB reporter assay in A549 cells. SC-514: In vitro kinase assay for IKK-2. |
Why This Matters
This mechanistic divergence means SC75741 and IKKβ inhibitors are not interchangeable; experimental outcomes will differ due to distinct points of pathway intervention.
- [1] Kishore, N., et al. (2003). A Selective IKK-2 Inhibitor Blocks NF-κB-dependent Gene Expression in Interleukin-1β-stimulated Synovial Fibroblasts. Journal of Biological Chemistry, 278(35), 32861–32871. PMID: 12813040. View Source
